

# Application Notes and Protocols for UNC2025 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of **UNC2025**, a potent and orally bioavailable dual inhibitor of MER and FLT3 tyrosine kinases, in preclinical in vivo mouse models of cancer, particularly acute leukemia.

### Introduction

**UNC2025** is a small molecule inhibitor with high selectivity for MERTK and FLT3, two receptor tyrosine kinases implicated in the proliferation and survival of various cancer cells.[1][2] It has demonstrated significant therapeutic efficacy in murine models of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML), both as a monotherapy and in combination with standard chemotherapeutic agents.[1][3] **UNC2025** exhibits favorable pharmacokinetic properties in mice, including high oral bioavailability and a half-life that supports once or twice-daily dosing regimens.[1][4]

### **Mechanism of Action**

**UNC2025** functions as an ATP-competitive inhibitor of the MERTK and FLT3 receptor tyrosine kinases.[5] Inhibition of these kinases disrupts downstream signaling pathways crucial for cancer cell survival and proliferation, including the AKT, ERK1/2, and STAT6 pathways.[1][5] This disruption leads to the induction of apoptosis, reduced colony formation, and an overall decrease in tumor burden.[1][6]



### **Quantitative Data Summary**

The following tables summarize the key quantitative data for **UNC2025** from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of UNC2025

| Target               | Assay Type        | IC50    | Reference |  |
|----------------------|-------------------|---------|-----------|--|
| MER                  | Cell-free assay   | 0.74 nM | [7]       |  |
| FLT3                 | Cell-free assay   | 0.8 nM  | [7]       |  |
| Mer Phosphorylation  | 697 B-ALL cells   | 2.7 nM  | [7]       |  |
| Flt3 Phosphorylation | Molm-14 AML cells | 14 nM   | [5]       |  |
| AxI                  | Cell-free assay   | 122 nM  | [5]       |  |
| Tyro3                | Cell-free assay   | -       | [7]       |  |

### Table 2: Pharmacokinetic Properties of UNC2025 in Mice

| Parameter            | Value     | Dosing         | Reference |
|----------------------|-----------|----------------|-----------|
| Half-life (t½)       | 3.8 hours | 3 mg/kg (oral) | [1]       |
| Oral Bioavailability | 100%      | 3 mg/kg        | [1]       |
| Cmax                 | ~1.6 µM   | 3 mg/kg (oral) | [8]       |
| Tmax                 | 0.5 hours | 3 mg/kg (oral) | [5]       |
| Clearance            | Low       | -              | [1]       |

# Table 3: Efficacy of UNC2025 in Murine Xenograft Models



| Mouse Model        | Cell Line                | UNC2025 Dose                  | Key Outcomes                                                                                                | Reference |
|--------------------|--------------------------|-------------------------------|-------------------------------------------------------------------------------------------------------------|-----------|
| NOD/SCID/gam<br>ma | 697 (B-ALL)              | 3 mg/kg (p.o.)                | >90% inhibition<br>of Mer<br>phosphorylation<br>in bone marrow                                              | [8]       |
| NSG                | 697 (B-ALL)              | 50 mg/kg & 75<br>mg/kg (p.o.) | Dose-dependent reduction in tumor burden; increased median survival from 26 to 34 and 70 days, respectively | [1][5]    |
| NSGS               | Patient-derived<br>AML   | 75 mg/kg (p.o.)               | Induced disease regression in bone marrow, spleen, and peripheral blood                                     | [1]       |
| -                  | H2228 or A549<br>(NSCLC) | 50 mg/kg (p.o.)               | Inhibited tumor growth                                                                                      | [7]       |

## **Signaling Pathway Diagram**

The following diagram illustrates the targeted signaling pathway of UNC2025.





Click to download full resolution via product page

**UNC2025** inhibits MERTK/FLT3 signaling pathways.

## **Experimental Protocols**

# Protocol 1: General Preparation of UNC2025 for Oral Gavage in Mice

This protocol describes the preparation of **UNC2025** for oral administration to mice.

#### Materials:

• UNC2025 HCl powder



- Dimethyl sulfoxide (DMSO), fresh
- Corn oil or a mixture of PEG300, Tween80, and ddH2O
- Sterile microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile tips

#### Procedure:

- Stock Solution Preparation:
  - Prepare a stock solution of UNC2025 in DMSO. For example, a 25 mg/mL stock can be made.[7] Note that moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended.[7]
- Working Solution for Corn Oil Formulation:
  - To prepare a 1 mL working solution, add 50 μL of a 6.2 mg/mL clear DMSO stock solution to 950 μL of corn oil.[7]
  - Mix thoroughly by vortexing until a uniform suspension is achieved.
  - This mixed solution should be used immediately.[7]
- Working Solution for PEG300/Tween80 Formulation:
  - $\circ$  To prepare a 1 mL working solution, add 50  $\mu$ L of a 25 mg/mL clear DMSO stock solution to 400  $\mu$ L of PEG300 and mix until clear.[7]
  - Add 50 μL of Tween80 to the mixture and mix until clear.[7]
  - $\circ~$  Add 500  $\mu L$  of ddH2O to bring the final volume to 1 mL and mix thoroughly.[7]
  - This mixed solution should be used immediately.



# Protocol 2: Orthotopic Acute Leukemia Xenograft Mouse Model

This protocol outlines the establishment of a leukemia xenograft model and subsequent treatment with **UNC2025**.

#### Materials and Animals:

- NOD/SCID/gamma (NSG) or similar immunodeficient mice (8-12 weeks old).
- Human acute leukemia cell line (e.g., 697 B-ALL cells, patient-derived AML cells).[1][8]
- UNC2025 formulation (from Protocol 1)
- Vehicle control (corresponding to the UNC2025 formulation)
- Sterile PBS or saline
- · Insulin syringes
- Bioluminescence imaging system (if using luciferase-expressing cells)
- · Flow cytometer

#### Procedure:

- Tumor Cell Inoculation:
  - Harvest and wash the leukemia cells, then resuspend in sterile PBS or saline at the desired concentration.
  - Inject the cell suspension intravenously (e.g., via tail vein) into the mice. The number of cells will depend on the cell line and desired disease progression timeline.
- Treatment Initiation:
  - Treatment can be initiated one day after tumor cell inoculation to mimic a minimal residual disease state, or after a period of engraftment (e.g., 14-41 days) to model established



disease.[1][8][10]

#### UNC2025 Administration:

- Administer UNC2025 or vehicle control to the mice via oral gavage.
- Dosing can range from 3 mg/kg to 75 mg/kg, administered once or twice daily.[1][4][7] For example, a common efficacious dose is 75 mg/kg once daily.[1]
- · Monitoring and Efficacy Assessment:
  - Monitor mouse body weight and general health daily.[4]
  - If using luciferase-expressing cells, perform bioluminescence imaging at regular intervals to monitor tumor burden.[10]
  - At the end of the study, or at specified time points, collect peripheral blood, bone marrow,
    and spleen to assess leukemic blasts (e.g., human CD45+ cells) by flow cytometry.[1]
  - Monitor survival of the different treatment groups.

# Protocol 3: Pharmacodynamic Analysis of MERTK Inhibition In Vivo

This protocol details the procedure to assess the inhibition of MERTK phosphorylation in leukemic cells from the bone marrow of treated mice.

#### Materials:

- Leukemia-bearing mice treated with UNC2025 or vehicle
- Pervanadate (phosphatase inhibitor)
- Fetal Bovine Serum (FBS)
- Lysis buffer
- Immunoprecipitation reagents for MERTK



Antibodies for Western blotting (p-MERTK, total MERTK)

#### Procedure:

- Sample Collection:
  - At a specified time after the final dose of UNC2025 (e.g., 30 minutes to 24 hours), euthanize the mice.[2][8]
  - Collect femurs and flush the bone marrow with appropriate media.
- Phosphatase Inhibition:
  - Incubate the bone marrow cells in the presence of 20% FBS and pervanadate for 10 minutes to stabilize the phosphorylated proteins.[8]
- Protein Extraction and Analysis:
  - Prepare cell lysates from the bone marrow cells.
  - Perform immunoprecipitation for MERTK.
  - Analyze the levels of phosphorylated MERTK and total MERTK by Western blot.[8]
  - A significant decrease in the p-MERTK/total MERTK ratio in the UNC2025-treated group compared to the vehicle group indicates target engagement.[8]

### **Experimental Workflow Diagram**

The following diagram illustrates a typical experimental workflow for evaluating **UNC2025** in a mouse model of leukemia.





Click to download full resolution via product page

Workflow for UNC2025 in vivo leukemia model studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In vivo treatment with UNC2025 [bio-protocol.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. selleckchem.com [selleckchem.com]
- 8. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for UNC2025 in In Vivo Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799184#unc2025-protocol-for-in-vivo-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com